molecular formula C12H16BrNO3 B1389738 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide CAS No. 1138442-43-9

2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide

Cat. No.: B1389738
CAS No.: 1138442-43-9
M. Wt: 302.16 g/mol
InChI Key: SESZUGGINYUMMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-ethoxyethoxy)aniline and bromoacetyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

    Reaction Mechanism: The bromoacetyl bromide reacts with 4-(2-ethoxyethoxy)aniline to form the desired product through an acylation reaction.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with proteins, enzymes, or other biomolecules, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-[4-(2-ethoxyethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-2-16-7-8-17-11-5-3-10(4-6-11)14-12(15)9-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESZUGGINYUMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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